![molecular formula C8H10ClNO3 B2680195 4-[(aminooxy)methyl]benzoic acid hydrochloride CAS No. 20228-85-7](/img/structure/B2680195.png)
4-[(aminooxy)methyl]benzoic acid hydrochloride
Overview
Description
4-[(aminooxy)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClNO₃. It is commonly used in research and development, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an aminooxy group attached to a benzoic acid moiety, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(aminooxy)methyl]benzoic acid hydrochloride typically involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(aminooxy)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Example Synthesis Route
- Starting Material : 4-Carboxybenzaldehyde
- Reagents : Hydroxylamine, reducing agents (e.g., sodium borohydride)
- Catalysts : Raney nickel or similar catalysts may be employed for efficiency.
- Conditions : The reaction is usually conducted under controlled temperatures to maximize yield.
Medicinal Chemistry
4-[(Aminooxy)methyl]benzoic acid hydrochloride has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting cancer and bacterial infections.
Case Study: Antibiotic Development
Research indicates that derivatives of this compound can be utilized in developing antibiotics based on quinoline and indole structures. These compounds exhibit antimicrobial properties that are vital in combating resistant bacterial strains .
Bioconjugation
The compound is also employed in bioconjugation techniques, where it acts as a linker for attaching biomolecules to surfaces or other biomolecules. This application is crucial in the development of targeted drug delivery systems and diagnostic tools.
Case Study: Targeted Drug Delivery
In studies involving targeted drug delivery systems, researchers have utilized this compound to conjugate drugs with antibodies, enhancing the specificity of treatment while minimizing side effects .
Data Table: Properties and Applications
Property/Feature | Details |
---|---|
Chemical Structure | Structure |
Therapeutic Uses | Antibiotics, anticancer agents |
Synthesis Method | Hydroxylamine reaction with 4-carboxybenzaldehyde |
Bioconjugation Applications | Drug delivery systems, diagnostic tools |
Safety Information | Warning: H302-H315-H319-H335 |
Mechanism of Action
The mechanism of action of 4-[(aminooxy)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, inhibiting their activity. This property makes it useful in studying enzyme mechanisms and as a potential inhibitor of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(hydroxyamino)methyl]benzoic acid hydrochloride
- 4-[(methoxyamino)methyl]benzoic acid hydrochloride
- 4-[(ethoxyamino)methyl]benzoic acid hydrochloride
Uniqueness
4-[(aminooxy)methyl]benzoic acid hydrochloride is unique due to its aminooxy group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows it to participate in a broader range of chemical reactions and makes it a valuable tool in various scientific applications .
Biological Activity
4-[(Aminooxy)methyl]benzoic acid hydrochloride (also known as 4-AOMBA) is an organic compound that has garnered attention in various biological research contexts due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 4-AOMBA, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
4-AOMBA is characterized by the presence of an aminooxy group attached to a benzoic acid moiety. Its molecular formula is C₈H₉ClN₂O₃, with a molecular weight of approximately 196.62 g/mol. The structural formula can be represented as follows:
The biological activity of 4-AOMBA can be attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : 4-AOMBA has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its antimicrobial and anticancer properties.
- Modulation of Protein Interactions : The compound may alter protein-protein interactions, affecting cellular signaling pathways crucial for cell survival and proliferation.
Antimicrobial Activity
Research has indicated that 4-AOMBA exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Anticancer Properties
4-AOMBA has also been investigated for its potential anticancer effects. In cell line studies, it has shown the ability to induce apoptosis in cancer cells through the activation of caspases, which are critical mediators of programmed cell death. A notable study reported a reduction in cell viability in various cancer cell lines (e.g., HeLa, MCF-7) treated with 4-AOMBA at concentrations ranging from 10 to 50 µM.
Case Studies
- Antimicrobial Efficacy : A study published in Biomolecules (2020) explored the antimicrobial effects of various benzoic acid derivatives, including 4-AOMBA. The results indicated that modifications to the benzoic acid structure could enhance antimicrobial activity against resistant strains .
- Cytotoxic Effects : In another investigation, researchers assessed the cytotoxicity of 4-AOMBA on human cancer cell lines. The findings revealed that treatment with this compound led to significant apoptosis, suggesting its potential as a chemotherapeutic agent .
In Silico Studies
Recent computational studies have provided insights into the binding affinity of 4-AOMBA with specific protein targets involved in cancer progression and microbial resistance. These studies suggest that the compound could serve as a lead molecule for drug development aimed at treating resistant infections and certain types of cancer .
Q & A
Basic Research Questions
Q. How can the crystal structure of 4-[(aminooxy)methyl]benzoic acid hydrochloride be accurately determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is recommended for precise structural elucidation. Hydrogen-bonding networks and molecular packing can be analyzed via SHELXPRO for macromolecular interfaces. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Key considerations : Validate refinement parameters (R-factors, displacement ellipsoids) and cross-check with spectroscopic data (NMR, IR) to confirm functional groups.
Q. What synthetic routes are effective for preparing this compound?
- Methodology : Adapt protocols from analogous benzoic acid derivatives. For example:
- Step 1 : React 4-(bromomethyl)benzoic acid with hydroxylamine under basic conditions to introduce the aminooxy group.
- Step 2 : Purify via recrystallization in ethanol/water mixtures, followed by HCl treatment to form the hydrochloride salt.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- PPE : Use impervious gloves (nitrile or neoprene) and tight-seal goggles to avoid skin/eye contact .
- Storage : Store in a dry, airtight container away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Spill response : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory solubility data for this compound be resolved?
- Methodology :
- Experimental : Perform systematic solubility tests in polar (water, DMSO) and non-polar solvents (hexane) at controlled temperatures (25°C, 37°C). Use HPLC or gravimetric analysis for quantification.
- Theoretical : Calculate partition coefficients (logP) via computational tools (e.g., DFT) to predict solubility trends .
Q. What pharmacological applications are plausible based on its structural analogs?
- Methodology :
- In vitro assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or anti-inflammatory activity via COX-2 enzyme assays, as seen in 4-hydroxybenzoic acid derivatives .
- Structure-activity relationship (SAR) : Modify the aminooxy group to assess impact on bioavailability and target binding .
Q. How does computational modeling enhance understanding of its reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution at the aminooxy moiety.
- Reactivity prediction : Simulate nucleophilic attack or oxidation pathways using Gaussian or ORCA software, referencing lattice energy data from analogous hydrazide derivatives .
Q. What strategies mitigate instability during long-term storage?
- Methodology :
Properties
IUPAC Name |
4-(aminooxymethyl)benzoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-12-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGJVYCOAKZKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20228-85-7 | |
Record name | 4-[(aminooxy)methyl]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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